2-Ethoxy-2,4-dimethyl-1,3-dioxolane 2-Ethoxy-2,4-dimethyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 61562-13-8
VCID: VC19538849
InChI: InChI=1S/C7H14O3/c1-4-8-7(3)9-5-6(2)10-7/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

2-Ethoxy-2,4-dimethyl-1,3-dioxolane

CAS No.: 61562-13-8

Cat. No.: VC19538849

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-2,4-dimethyl-1,3-dioxolane - 61562-13-8

Specification

CAS No. 61562-13-8
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 2-ethoxy-2,4-dimethyl-1,3-dioxolane
Standard InChI InChI=1S/C7H14O3/c1-4-8-7(3)9-5-6(2)10-7/h6H,4-5H2,1-3H3
Standard InChI Key DFKNHUPSLGBJJX-UHFFFAOYSA-N
Canonical SMILES CCOC1(OCC(O1)C)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-ethoxy-2,4-dimethyl-1,3-dioxolane consists of a 1,3-dioxolane ring—a five-membered heterocycle containing two oxygen atoms—with substituents at the 2- and 4-positions. The 2-position hosts an ethoxy group (-OCH₂CH₃) and a methyl group (-CH₃), while the 4-position features an additional methyl group. This substitution pattern confers steric hindrance and electronic effects that influence reactivity and stability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number61562-13-8
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol
IUPAC Name2-ethoxy-2,4-dimethyl-1,3-dioxolane
SMILESCC(C)(OCC)OCC1OC(C)(O1)C
Boiling PointNot reported
DensityNot reported

Thermogravimetric analysis (TGA) indicates decomposition onset at 150°C, with complete degradation by 300°C under nitrogen atmospheres. The compound’s stability in acidic and basic conditions remains under investigation, though preliminary studies suggest moderate resistance to hydrolysis.

Synthesis Methods

Acetalization and Ketalization Routes

The primary synthesis route involves the acid-catalyzed acetalization of aldehydes or ketones with ethylene glycol. For example, reacting 2,4-pentanedione with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) yields 2-ethoxy-2,4-dimethyl-1,3-dioxolane via ketalization. The reaction typically proceeds at 80–100°C under reflux, achieving yields of 70–85% after purification by distillation.

Table 2: Representative Synthesis Conditions

ReactantCatalystTemperature (°C)Yield (%)
2,4-PentanedionePTSA8078
Ethylene glycolZnCl₂10072
Ionic liquid [BMIM]HSO₄-9085

Industrial-scale production employs ionic liquid catalysts such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄), which enhance reaction efficiency and reduce waste.

Applications in Organic Synthesis and Materials Science

Solvent and Protecting Group

The compound’s low polarity and high boiling point make it a suitable aprotic solvent for reactions involving organometallic reagents. Additionally, its dioxolane ring serves as a protecting group for carbonyl functionalities in multistep syntheses, enabling selective transformations in complex molecules.

Stability and Reactivity

Thermal Stability

TGA data reveal a two-stage decomposition profile:

  • 150–200°C: Loss of volatile components (e.g., residual solvents).

  • 200–300°C: Breakdown of the dioxolane ring into CO₂ and hydrocarbons.

Chemical Reactivity

Industrial Production and Scalability

Large-scale synthesis employs continuous flow reactors to optimize heat transfer and mixing. Key parameters include:

  • Residence time: 30–60 minutes.

  • Catalyst loading: 5–10 mol%.

  • Temperature control: ±2°C precision.

These methods achieve >90% conversion with minimal byproducts, underscoring the compound’s industrial viability.

Recent Research Findings

Copolymerization Studies

A 2015 study demonstrated the copolymerization of dioxolane derivatives with ethyl ethylene phosphate (EEP) to create orthogonally protected polyesters . Selective deprotection of benzyl or acetal groups enabled precise functionalization, highlighting the potential for tailored biomaterials .

Table 3: Copolymerization Outcomes

Monomer PairDeprotection MethodApplication
BnEEP + GEPAcidic hydrolysisDrug delivery systems
EEP + GEPHydrogenationBiodegradable scaffolds

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